molecular formula C10H11N3O2 B1584707 Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 62772-70-7

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B1584707
CAS No.: 62772-70-7
M. Wt: 205.21 g/mol
InChI Key: CDIPVNSOOQOWCY-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with an ethyl ester group at the 3-position and a methyl group at the 2-position.

Scientific Research Applications

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate has several scientific research applications, including:

Safety and Hazards

While specific safety and hazards information for Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate was not found, it is generally recommended to ensure good ventilation of the work station, avoid breathing dust, mist, spray, and avoid contact with skin and eyes .

Future Directions

The synthesis of imidazo[1,2-a]pyridines has attracted significant interest due to their promising and diverse bioactivity . Therefore, it is necessary to develop more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyrimidine core, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .

Properties

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-9(14)8-7(2)12-10-11-5-4-6-13(8)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIPVNSOOQOWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359589
Record name ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62772-70-7
Record name ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for preparing Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate and its derivatives?

A1: The research paper outlines the synthesis of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates through the reaction of ethyl 2-chloroacetoacetate with various 2-aminopyrimidines. This reaction forms the imidazo[1,2-a]pyrimidine ring system with the ethyl ester group at the 3-position. The resulting Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates can be further converted to their corresponding carboxylic acids through alkaline hydrolysis.

Q2: What were the primary biological activities investigated for these synthesized compounds?

A2: The synthesized carboxylic acid derivatives of this compound were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These preliminary evaluations aimed to explore the potential therapeutic applications of this class of compounds.

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